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Compound of Interest

Compound Name: Propio-D5-phenone

Cat. No.: B1490012 Get Quote

An In-depth Technical Guide to Propio-D5-
phenone
This technical guide provides a comprehensive overview of the chemical structure, properties,

and analytical methodologies related to Propio-D5-phenone. The information is intended for

researchers, scientists, and professionals involved in drug development and other fields

requiring the use of stable isotope-labeled internal standards.

Chemical Structure and Nomenclature
Propio-D5-phenone refers to propiophenone that has been isotopically labeled with five

deuterium atoms. There are two primary isotopologues available, distinguished by the position

of the deuterium labeling:

Propiophenone-ethyl-d5: The five deuterium atoms are located on the ethyl group.

Propiophenone-phenyl-d5: The five deuterium atoms are located on the phenyl ring.

This guide will focus on both forms, collectively referred to as Propio-D5-phenone, and will

specify the particular isotopologue when data is specific.

Chemical Structure:

Caption: Chemical structures of Propiophenone-ethyl-d5 and Propiophenone-phenyl-d5.
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Physicochemical Properties
The physicochemical properties of Propio-D5-phenone are very similar to those of its

unlabeled counterpart, propiophenone. The primary difference lies in the molecular weight due

to the presence of deuterium.

Table 1: Physicochemical Properties
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Property
Propiophenon
e (unlabeled)

Propio-D5-
phenone
(ethyl-d5)

Propio-D5-
phenone
(phenyl-d5)

Reference

CAS Number 93-55-0 342610-99-5 54419-23-7 [1]

Molecular

Formula
C₉H₁₀O C₉H₅D₅O C₉H₅D₅O [2]

Molecular Weight 134.18 g/mol 139.21 g/mol 139.21 g/mol [2]

Appearance Colorless liquid

Not specified

(expected to be a

colorless liquid)

Not specified

(expected to be a

colorless liquid)

[3]

Boiling Point 218 °C

Not specified

(expected to be

similar to

unlabeled)

Not specified

(expected to be

similar to

unlabeled)

[3]

Melting Point 18.6 °C

Not specified

(expected to be

similar to

unlabeled)

Not specified

(expected to be

similar to

unlabeled)

[3]

Density
1.009 g/mL at 25

°C

Not specified

(expected to be

slightly higher

than unlabeled)

Not specified

(expected to be

slightly higher

than unlabeled)

[3]

Solubility

Insoluble in

water; miscible

with organic

solvents

Not specified

(expected to be

similar to

unlabeled)

Not specified

(expected to be

similar to

unlabeled)

[3]

Spectroscopic Data
Stable isotope labeling is a powerful tool in mass spectrometry and nuclear magnetic

resonance (NMR) for quantification and structural elucidation.
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Mass Spectrometry
The mass spectrum of Propio-D5-phenone will exhibit a molecular ion peak (M+) that is 5

mass units higher than that of unlabeled propiophenone. The fragmentation pattern is expected

to be similar, with key fragments showing a corresponding mass shift.

Table 2: Predicted Mass Spectral Data for Propio-D5-phenone (Electron Ionization)

Fragment Ion
Unlabeled
Propiophenon
e (m/z)

Propiophenon
e-ethyl-d5
(m/z)

Propiophenon
e-phenyl-d5
(m/z)

Description

[M]+ 134 139 139 Molecular Ion

[M-CH₃CH₂]+ 105 105 110

Loss of

ethyl/ethyl-d5

radical

[C₆H₅CO]+ 105 105 110
Benzoyl/Benzoyl-

d5 cation

[C₆H₅]+ 77 77 82
Phenyl/Phenyl-

d5 cation

Fragmentation Pathway:

[C₉H₅D₅O]⁺˙
m/z = 139

[C₇H₅D₅O]⁺
m/z = 110 (phenyl-d5)

[C₇H₅O]⁺
m/z = 105 (ethyl-d5)

- C₂H₅˙ (phenyl-d5)
- C₂D₅˙ (ethyl-d5)

[C₆D₅]⁺
m/z = 82 (phenyl-d5)

[C₆H₅]⁺
m/z = 77 (ethyl-d5)

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway for Propio-D5-phenone in mass

spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ¹³C NMR,

the carbons bonded to deuterium will show a characteristic triplet splitting due to C-D coupling

and will be shifted slightly upfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Propio-D5-phenone

Position

Unlabele
d
Propioph
enone ¹H
NMR
(ppm)

Propioph
enone-
ethyl-d5
¹H NMR
(ppm)

Propioph
enone-
phenyl-d5
¹H NMR
(ppm)

Unlabele
d
Propioph
enone ¹³C
NMR
(ppm)

Propioph
enone-
ethyl-d5
¹³C NMR
(ppm)

Propioph
enone-
phenyl-d5
¹³C NMR
(ppm)

-CH₂- 2.9 (q) Absent 2.9 (q) 31.7 ~31 (triplet) 31.7

-CH₃ 1.2 (t) Absent 1.2 (t) 8.4
~8

(multiplet)
8.4

Phenyl C-H

(ortho)
7.9 (d) 7.9 (d) Absent 128.6 128.6

~128

(triplet)

Phenyl C-H

(meta)
7.4 (t) 7.4 (t) Absent 128.2 128.2

~128

(triplet)

Phenyl C-H

(para)
7.5 (t) 7.5 (t) Absent 133.0 133.0

~133

(triplet)

Phenyl C-

ipso
- - - 137.0 137.0

~136.5

(triplet)

C=O - - - 200.7 200.7 200.7

Note: Predicted shifts for deuterated compounds are based on typical isotopic effects and may

vary slightly.

Synthesis and Applications
Synthesis
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Deuterated propiophenone can be synthesized through various methods. A common approach

for Propiophenone-phenyl-d5 involves the Friedel-Crafts acylation of deuterated benzene with

propanoyl chloride. The synthesis of Propiophenone-ethyl-d5 would require a deuterated

propanoyl source.

General Synthesis Workflow:

Synthesis of Propiophenone-phenyl-d5 Synthesis of Propiophenone-ethyl-d5

Benzene-d6

Friedel-Crafts Acylation

Propanoyl Chloride AlCl₃ (Lewis Acid)

Propiophenone-phenyl-d5

Benzene

Friedel-Crafts Acylation

Propanoyl-d5 Chloride AlCl₃ (Lewis Acid)

Propiophenone-ethyl-d5

Click to download full resolution via product page

Caption: General synthetic routes for Propiophenone-d5 isotopologues.

Applications
Propio-D5-phenone serves as an excellent internal standard for the quantification of

propiophenone and related compounds in various matrices.[4] Its use in isotope dilution mass

spectrometry allows for accurate and precise measurements by correcting for sample loss

during preparation and analysis. Propiophenone itself is an intermediate in the synthesis of

pharmaceuticals and is found in some perfumes.[5]
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Experimental Protocols
General Analytical Workflow for Quantification
A typical workflow for the quantification of an analyte using a deuterated internal standard like

Propio-D5-phenone involves sample preparation, chromatographic separation, and mass

spectrometric detection.

Biological or Environmental Sample

Spike with Propio-D5-phenone (Internal Standard)

Sample Extraction
(e.g., LLE, SPE)

Concentration and Reconstitution

GC-MS or LC-MS Analysis

Quantification using Isotope Dilution

Click to download full resolution via product page

Caption: General workflow for analyte quantification using Propio-D5-phenone as an internal

standard.
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Example Gas Chromatography-Mass Spectrometry (GC-
MS) Protocol
The following is a general GC-MS protocol that can be adapted for the analysis of

propiophenone using Propio-D5-phenone as an internal standard. Optimization of parameters

will be required for specific applications and instrumentation.

Sample Preparation:

To 1 mL of the sample matrix (e.g., plasma, urine), add a known amount of Propio-D5-
phenone solution in a suitable solvent (e.g., acetonitrile).

Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent (e.g., ethyl

acetate).

Vortex and centrifuge the sample to separate the layers.

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

GC-MS Conditions:

GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm

film thickness.

Injection: Splitless mode.

Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 15°C/min,

hold for 5 minutes.

MS Ionization: Electron Ionization (EI) at 70 eV.

MS Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of both the analyte

and the internal standard.

Table 4: Example SIM Parameters for GC-MS Analysis
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Compound Monitored Ions (m/z)

Propiophenone 134, 105, 77

Propio-D5-phenone (ethyl-d5) 139, 105, 77

Propio-D5-phenone (phenyl-d5) 139, 110, 82

Conclusion
Propio-D5-phenone is a valuable tool for quantitative analysis in various scientific disciplines.

Understanding its chemical properties, spectroscopic behavior, and appropriate analytical

methodologies is crucial for its effective implementation as an internal standard. This guide

provides a foundational understanding to aid researchers in their work with this and other

stable isotope-labeled compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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